(Z)-2,2,2-trifluoro-N-(pyridin-2-yl)acetimidoyl chloride
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2,2,2-trifluoro-N-(pyridin-2-yl)acetimidoyl chloride typically involves the reaction of 2-aminopyridine with trifluoroacetic anhydride to form the corresponding trifluoroacetamide. This intermediate is then treated with thionyl chloride to yield the desired acetimidoyl chloride derivative. The reaction conditions generally involve the use of an inert atmosphere, such as nitrogen or argon, and the reactions are carried out at low temperatures to prevent decomposition of the intermediates.
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as distillation, recrystallization, or chromatography.
Chemical Reactions Analysis
Types of Reactions
(Z)-2,2,2-trifluoro-N-(pyridin-2-yl)acetimidoyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom in the acetimidoyl chloride group can be substituted by nucleophiles such as amines, alcohols, or thiols.
Oxidation Reactions: The compound can undergo oxidation to form corresponding N-oxides or other oxidized derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of amines or other reduced products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols, typically under mild conditions with the use of a base such as triethylamine.
Oxidation Reactions: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under controlled conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Substitution Reactions: Formation of N-substituted derivatives.
Oxidation Reactions: Formation of N-oxides or other oxidized products.
Reduction Reactions: Formation of amines or other reduced derivatives.
Scientific Research Applications
(Z)-2,2,2-trifluoro-N-(pyridin-2-yl)acetimidoyl chloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (Z)-2,2,2-trifluoro-N-(pyridin-2-yl)acetimidoyl chloride involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological membranes and enzymes. The acetimidoyl chloride group can form covalent bonds with nucleophilic sites in proteins or other biomolecules, leading to the modulation of their activity.
Comparison with Similar Compounds
Similar Compounds
N-(pyridin-2-yl)amides: These compounds share the pyridine moiety and have similar biological activities.
3-bromoimidazo[1,2-a]pyridines: These compounds also contain a pyridine ring and are used in medicinal chemistry for their therapeutic potential.
2-(pyridin-2-yl)pyrimidine derivatives: These compounds are structurally related and have been studied for their anti-fibrotic and other biological activities.
Uniqueness
(Z)-2,2,2-trifluoro-N-(pyridin-2-yl)acetimidoyl chloride is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound in various fields of research.
Properties
Molecular Formula |
C7H4ClF3N2 |
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Molecular Weight |
208.57 g/mol |
IUPAC Name |
2,2,2-trifluoro-N-pyridin-2-ylethanimidoyl chloride |
InChI |
InChI=1S/C7H4ClF3N2/c8-6(7(9,10)11)13-5-3-1-2-4-12-5/h1-4H |
InChI Key |
MDXIVTMOJZURHY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)N=C(C(F)(F)F)Cl |
Origin of Product |
United States |
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